L-Serine O-sulfate L-Serine O-sulfate L-serine O-sulfate is a non-proteinogenic L-alpha-amino acid that is the O-sulfo derivative of L-serine. It is an O-sulfoamino acid, a L-serine derivative and a non-proteinogenic L-alpha-amino acid. It is a conjugate acid of a L-serine O-sulfate(1-).
L-Serine O-sulfate is a natural product found in Euglena gracilis with data available.
Brand Name: Vulcanchem
CAS No.: 626-69-7
VCID: VC21546116
InChI: InChI=1S/C3H7NO6S/c4-2(3(5)6)1-10-11(7,8)9/h2H,1,4H2,(H,5,6)(H,7,8,9)/t2-/m0/s1
SMILES: C(C(C(=O)O)N)OS(=O)(=O)O
Molecular Formula: C3H7NO6S
Molecular Weight: 185.16 g/mol

L-Serine O-sulfate

CAS No.: 626-69-7

Cat. No.: VC21546116

Molecular Formula: C3H7NO6S

Molecular Weight: 185.16 g/mol

* For research use only. Not for human or veterinary use.

L-Serine O-sulfate - 626-69-7

Specification

CAS No. 626-69-7
Molecular Formula C3H7NO6S
Molecular Weight 185.16 g/mol
IUPAC Name (2S)-2-amino-3-sulfooxypropanoic acid
Standard InChI InChI=1S/C3H7NO6S/c4-2(3(5)6)1-10-11(7,8)9/h2H,1,4H2,(H,5,6)(H,7,8,9)/t2-/m0/s1
Standard InChI Key LFZGUGJDVUUGLK-REOHCLBHSA-N
Isomeric SMILES C([C@@H](C(=O)O)N)OS(=O)(=O)O
SMILES C(C(C(=O)O)N)OS(=O)(=O)O
Canonical SMILES C(C(C(=O)O)N)OS(=O)(=O)O

Introduction

Chemical Structure and Identification

L-Serine O-sulfate is the O-sulfo derivative of the amino acid L-serine, characterized by a sulfate group attached to the hydroxyl group of serine. It exists both as a free acid and in salt forms, with the potassium salt being commonly used in research applications.

Basic Identification Data

ParameterValue
Molecular FormulaC₃H₇NO₆S (free acid)
Molecular Weight185.16 g/mol (free acid)
CAS Number626-69-7 (free acid)
PubChem CID164701
DrugBank IDDB03497
Potassium Salt CAS17436-02-1
Potassium Salt MW224.25 g/mol

Structural Characteristics

L-Serine O-sulfate features the characteristic amino acid backbone with an alpha-amino group and carboxylic acid function, differentiated by the sulfate group (−OSO₃H) attached to the beta carbon. The compound maintains the L-configuration at the alpha carbon, consistent with the stereochemistry of proteinogenic amino acids .

The compound can exist in different ionic states depending on pH, with its conjugate base form (L-serine O-sulfate(1-)) having the carboxylic acid and sulfate functions in anionic form while maintaining a protonated nitrogen . This conjugate base has been classified in chemical ontologies such as ChEBI with the identifier CHEBI:57531 .

Physical and Chemical Properties

L-Serine O-sulfate possesses distinct physicochemical properties that influence its behavior in biochemical systems and its utility in research applications.

Physical Properties

PropertyValue
Physical StateSolid
Predicted Water Solubility40.7 mg/mL
Computed LogP-2.4 to -2.6
Predicted LogS-0.66
Hydrogen Acceptor Count6
Hydrogen Donor Count3
Polar Surface Area126.92 Ų
Rotatable Bond Count4

Chemical Reactivity

L-Serine O-sulfate demonstrates notable chemical reactivity, particularly in enzymatic systems. The sulfate group serves as an excellent leaving group, enabling various elimination reactions under enzymatic catalysis . This reactivity profile distinguishes it from the parent amino acid L-serine and contributes to its biochemical significance.

The compound participates in both enzymatic and non-enzymatic reactions involving the breaking of the C-O bond between the beta carbon and the sulfate group. These reactions can proceed through various mechanisms including elimination reactions that generate pyruvate, ammonia, and sulfate .

Biochemical Interactions and Enzymatic Reactions

L-Serine O-sulfate interacts with several enzyme systems, serving as either a substrate or an inhibitor depending on the specific enzymatic context. These interactions have provided valuable insights into enzyme mechanisms and metabolic pathways.

Interactions with Serine Racemase

One of the most well-characterized enzymatic interactions of L-serine O-sulfate is with serine racemase, a brain-enriched enzyme that normally catalyzes the conversion of L-serine to D-serine. Research has demonstrated that L-serine O-sulfate serves as an excellent substrate for serine racemase, undergoing an elimination reaction that proceeds at a rate approximately 500 times faster than the physiological racemization of L-serine .

The elimination reaction catalyzed by serine racemase converts L-serine O-sulfate to pyruvate, ammonia, and sulfate. This reaction has been utilized as a sensitive assay for serine racemase activity. Moreover, L-serine O-sulfate inhibits the synthesis of D-serine in cell culture systems, indicating its potential as a tool for modulating NMDA receptor co-activation pathways mediated by D-serine .

Interactions with Aminotransferases

L-Serine O-sulfate also interacts with various aminotransferase enzymes, most notably aspartate aminotransferase. Studies have demonstrated that L-serine O-sulfate can serve as a substrate analog for these enzymes, providing insights into their catalytic mechanisms .

Research on aspartate aminotransferase has shown that L-serine O-sulfate can participate in complex reaction pathways, including elimination reactions that can lead to enzyme inactivation . The compound's interaction with aminotransferases has been utilized to study the active site topology and catalytic mechanisms of these enzymes.

Degradation by L-Serine O-Sulfate-Degrading Enzymes

Several enzyme systems specifically degrade L-serine O-sulfate. An enzyme system from pig liver responsible for the αβ-elimination of L-serine O-sulfate has been purified and characterized. This purification achieved a 1000-fold enrichment of the enzyme activity .

Isoelectric focusing of this enzyme preparation revealed two enzymically active fractions with isoelectric points at pH 5.6 and 5.9, respectively. Both enzyme fractions exhibited similar molecular weights of approximately 54,000 as determined by osmometry and gel filtration, and showed comparable amino acid compositions .

Mechanistic studies on the enzymatic degradation of L-serine O-sulfate have provided insights into the reaction pathway. During enzyme-catalyzed degradation, no exchange occurs between the hydrogen atom attached to the α-carbon atom of the substrate and tritiated water in the incubation medium. The participation of an intermediate carbanion in the degradation process has been demonstrated by performing the reaction in the presence of tetranitromethane .

Biological and Physiological Effects

L-Serine O-sulfate exhibits notable biological activities that have been the subject of various research investigations, particularly regarding its effects on cellular metabolism and neurotoxicity.

Gliotoxic Properties

L-Serine O-sulfate is classified as a gliotoxin, a group of compounds with specific toxicity toward glial cells. It serves as a substrate for high-affinity sodium-dependent glutamate transporters and has been shown to be toxic to primary cultures of astrocytes .

Effects on Cellular Metabolism

At sub-toxic concentrations (approximately 400 μM), L-serine O-sulfate causes significant disruption to glucose and alanine metabolism in rat cortical astrocyte cultures. Using ¹³C NMR spectroscopy, researchers have observed a significant reduction in labeled end products from [1-¹³C]glucose and [3-¹³C]alanine in the presence of L-serine O-sulfate .

The compound also affects amino acid metabolism by reducing the activity of key enzymes. Incubation of astrocyte cultures with L-serine O-sulfate reduced the activity of alanine aminotransferase by 53% and aspartate aminotransferase by 67%. Additionally, using [2-¹³C]glycine as a tracer, a 27% reduction in de novo glutathione synthesis was observed in the presence of the gliotoxin .

These findings collectively indicate that L-serine O-sulfate causes major disruptions to metabolic pathways in primary cultures of astrocytes, which may contribute to its toxicity profile.

Research Applications

L-Serine O-sulfate has found various applications in biochemical and neurobiological research, serving as a valuable tool for investigating enzyme mechanisms and cellular processes.

Enzyme Mechanism Studies

The compound has been extensively used to study the mechanisms of various enzymes, including serine racemase, aminotransferases, and sulfatases. Its unique reactivity profile allows researchers to probe specific aspects of enzyme catalysis and substrate specificity .

In particular, L-serine O-sulfate has been valuable in characterizing the activities of serine racemase. The elimination reaction catalyzed by serine racemase toward L-serine O-sulfate provides a simple and sensitive assay for detecting enzyme activity .

NMDA Receptor Modulation

Research has demonstrated that L-serine O-sulfate can modulate NMDA receptor activity indirectly by inhibiting the synthesis of D-serine, an endogenous co-activator of the NMDA receptor glycine site. This property has been proposed as a potential strategy to selectively decrease NMDA receptor co-activation, which may be useful in conditions where overstimulation of NMDA receptors plays a pathological role .

Metabolic Pathway Analysis

L-Serine O-sulfate has been utilized as a tool to investigate metabolic pathways, particularly in neuronal and glial cells. By disrupting specific metabolic processes, the compound allows researchers to elucidate the importance and interconnections of various biochemical pathways in cellular function .

FormCAS NumberSupplier ExamplesPurity
L-Serine O-sulfate potassium salt17436-02-1Santa Cruz Biotechnology , Sigma-Aldrich ≥98%
L-Serine O-sulfate (free acid)626-69-7Various research suppliers-

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